molecular formula C25H20ClN5O3 B14975194 N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B14975194
M. Wt: 473.9 g/mol
InChI Key: KAGSUAHVRYGBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a heterocyclic acetamide derivative featuring a fused triazoloquinazolinone core. Key structural elements include:

  • A triazolo[4,3-a]quinazolinone scaffold with 1,5-dioxo functionality.
  • A phenethyl group at position 4 of the triazole ring.
  • An N-(3-chlorophenyl)acetamide side chain.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities to anticonvulsant and bioactive triazole/quinazolinone derivatives described in the literature .

Properties

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H20ClN5O3/c26-18-9-6-10-19(15-18)27-22(32)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,32)

InChI Key

KAGSUAHVRYGBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of the Triazoloquinazoline Core

The triazoloquinazoline core is constructed through a cyclization strategy involving precursors such as quinazolinone derivatives. A critical step involves refluxing a quinazolinone intermediate with acetic acid to induce ring closure. For example, a compound of Formula (X) undergoes reflux in acetic acid at 110–124°C for 1 hour to yield the triazoloquinazoline scaffold. This step is pivotal for establishing the bicyclic structure, with the reaction’s efficiency dependent on temperature control and solvent purity.

Key parameters for this step include:

  • Solvent : Acetic acid (16 L scale)
  • Temperature : 110–124°C (jacket temperature: 145°C)
  • Additives : Activated charcoal (41 g) for impurity removal
  • Yield : 82% after crystallization

Synthesis of the Acetamide Side Chain

The N-(3-chlorophenyl)acetamide moiety is synthesized through a TEMPO-mediated coupling between 3-chloroaniline and acetylacetone. According to the Royal Society of Chemistry’s protocol, this reaction employs sodium tert-butoxide (NaOtBu) as a base and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst, yielding N-(3-chlorophenyl)acetamide in 77% yield.

Procedure :

  • Reactants : 3-Chloroaniline (1.0 mmol), acetylacetone (1.2 mmol)
  • Catalyst : TEMPO (10 mol%), NaOtBu (2.0 mmol)
  • Solvent : Acetonitrile
  • Temperature : Room temperature to 80°C (reflux)
  • Workup : Aqueous extraction, column chromatography
  • Yield : 77%

Coupling of the Acetamide to the Triazoloquinazoline Core

The final step involves coupling N-(3-chlorophenyl)acetamide to the triazoloquinazoline scaffold using a carbodiimide-mediated amide bond formation. Patent methodologies describe activating the carboxylic acid group of the triazoloquinazoline intermediate with phosphorus oxychloride (POCl₃) in acetonitrile, followed by reaction with the acetamide derivative in the presence of diisopropylethylamine (DIPEA).

Optimized Conditions :

  • Activation : POCl₃ (2.5 equiv), acetonitrile, 50–90°C
  • Coupling Agent : DIPEA (3.0 equiv), 2-propanol, reflux
  • Yield : 81.59% after purification

Scalability and Industrial Considerations

The patent-scale synthesis highlights critical factors for industrial production, including:

  • Oxygen-Free Atmosphere : Essential for minimizing oxidation during zinc-mediated couplings.
  • Temperature Gradients : Cooling jackets (-5°C to 30°C) control exothermic reactions.
  • Crystallization Protocols : Multi-step recrystallization in acetic acid removes impurities (e.g., charcoal treatment).

Analytical Characterization

Intermediate and final products are characterized by HPLC, NMR, and HRMS. For example:

  • HPLC Purity : >98% for the final compound after recrystallization.
  • ¹H NMR : Key resonances include δ = 7.47 ppm (aromatic protons) and δ = 2.19 ppm (acetamide methyl).
  • HRMS : [M+H]+ calculated for C₁₀H₁₀ClN₃O₃: 256.0481; found: 256.0478.

Challenges and Mitigation Strategies

  • Impurity Formation : An impurity (retention time: 24.3 min) with low solubility is addressed via hot filtration and charcoal treatment.
  • Exothermic Reactions : Active cooling (0°C jacket) during reagent addition prevents thermal runaway.
  • Scale-Up Filtration : Sintered glass filters (porosity 1 µm) ensure efficient solid-liquid separation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly nucleophilic substitution at the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-a]quinazolinone 4-phenethyl, N-(3-chlorophenyl)acetamide Hypothesized anticonvulsant
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6 m) 1H-1,2,3-triazole 4-(naphthyloxymethyl), N-(4-chlorophenyl)acetamide Not reported
3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolinone + 1,2,4-triazole 5-thioxo triazole, methoxy linker, substituted phenyl Broad screening (unspecified)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolinone 2,4-dioxo, N-(2,4-dichlorophenylmethyl)acetamide Anticonvulsant

Key Observations :

  • The triazoloquinazolinone core in the target compound distinguishes it from simpler triazole (e.g., compound 6 m ) or standalone quinazolinone derivatives (e.g., compound 1 ).
  • The phenethyl group at position 4 may enhance lipophilicity and receptor binding compared to methoxy-linked substituents in .

Key Observations :

  • The target compound’s synthesis likely involves triazoloquinazolinone cyclization, contrasting with the 1,3-dipolar cycloaddition used for triazole derivatives .
  • IR peaks for –NH (3291 cm⁻¹) and C=O (1678 cm⁻¹) in compound 6 m suggest similar functional groups may exist in the target compound.

Physicochemical and Spectroscopic Differences

  • Chlorine Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in compound 6 m may alter dipole moments and binding affinity.

Biological Activity

N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazoloquinazolinone core structure that is known for its diverse biological activities. Its molecular formula is C19H17ClN4O2, with a molecular weight of 368.82 g/mol. The presence of the chlorine atom and the quinazolinone moiety contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that triazoloquinazolinones can target polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
  • Wnt Pathway Modulation : The compound has been proposed as a Wnt pathway inhibitor, which is significant in various cancers and inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazoloquinazolinone scaffold can significantly impact biological activity. For example:

  • Substituent Variations : Changes in the substituents on the phenethyl group or the triazole ring can enhance or diminish potency against specific targets. The introduction of electron-withdrawing groups like chlorine has been shown to improve inhibitory activity against certain kinases .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures:

  • In vitro Studies : In vitro assays demonstrated that derivatives of triazoloquinazolinones exhibit significant antiproliferative effects on various cancer cell lines. For example, compounds targeting Plk1 showed IC50 values in the low micromolar range .
  • In vivo Efficacy : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth. Notably, some derivatives demonstrated a marked reduction in tumor size in xenograft models .

Case Studies

  • Polo-like Kinase Inhibition :
    • A study identified a novel triazoloquinazolinone scaffold that inhibited Plk1 with an IC50 value significantly lower than previously reported inhibitors. This suggests a potential for developing more effective anticancer agents .
  • Wnt Pathway Inhibition :
    • Research indicated that modifications to the core structure could enhance the ability to inhibit Wnt signaling pathways, providing a dual mechanism for anticancer activity .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of Plk1
Wnt Pathway InhibitionModulation of signaling pathways
Kinase InhibitionTargeting specific kinases

Q & A

Q. What are the established synthetic pathways for this triazoloquinazolinone acetamide derivative, and what key intermediates are involved?

The compound is synthesized through multi-step protocols involving:

  • Condensation reactions : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives with thiourea or urea analogs.
  • Oxidation steps : Conversion of thioxo intermediates to dioxo groups using hydrogen peroxide (H₂O₂) .
  • Acetamide coupling : Reaction of the quinazolinone intermediate with activated chloroacetamide derivatives (e.g., using N,N′-carbonyldiimidazole as a coupling agent) . Critical intermediates include 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and halogenated acetamide precursors.

Q. Which spectroscopic and crystallographic methods are recommended for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with emphasis on distinguishing aromatic protons and acetamide carbonyl signals.
  • X-ray crystallography : Resolve stereoelectronic effects in the triazoloquinazolinone core and confirm hydrogen bonding patterns (e.g., as applied in pyrazole-acetamide analogs) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy, particularly for halogenated and nitrogen-rich structures.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard assessment : Prioritize GHS-compliant risk evaluation for halogenated acetamides, including skin/eye irritation and respiratory protection .
  • Waste disposal : Segregate halogenated byproducts according to EPA guidelines for incineration or chemical neutralization .
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetamide derivatives) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction conditions for improved yield and purity?

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading).
  • Response surface methodology (RSM) : Optimize parameters like reaction time and stoichiometry to maximize yield while minimizing byproducts (e.g., as applied in quinazolinone synthesis) .
  • Robustness testing : Evaluate edge-of-failure conditions to ensure reproducibility under minor deviations .

Q. What computational strategies are effective for predicting biological activity and reactivity conflicts?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model electron-deficient sites in the triazoloquinazolinone core, which may explain discrepancies in anticonvulsant vs. cytotoxic activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) to rationalize structure-activity relationships (SAR) observed in vitro .
  • Reaction path search algorithms : Use tools like the Artificial Force Induced Reaction (AFIR) method to predict competing pathways during oxidation or coupling steps .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., neuronal vs. hepatic) to assess tissue-specific metabolism or off-target effects.
  • Pharmacokinetic profiling : Measure plasma stability and blood-brain barrier penetration to explain variations in in vivo efficacy (e.g., as seen in anticonvulsant studies) .
  • Proteomic screening : Identify off-target protein binding using affinity chromatography or thermal shift assays.

Q. What methodologies are suitable for studying degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress, followed by LC-MS/MS analysis of degradation products.
  • Isotope labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms in the acetamide or dioxo groups .
  • Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under varying temperatures and humidity levels.

Methodological Resources

  • Synthetic protocols : Refer to peer-reviewed procedures for triazoloquinazolinone derivatives .
  • Computational tools : Leverage ICReDD’s integrated computational-experimental frameworks for reaction optimization .
  • Safety guidelines : Follow OSHA-compliant chemical hygiene plans for halogenated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.